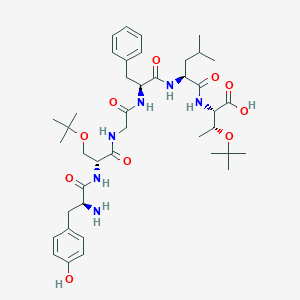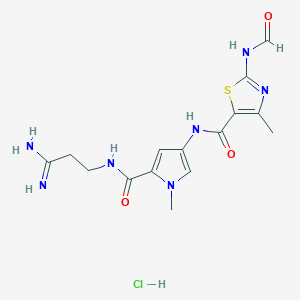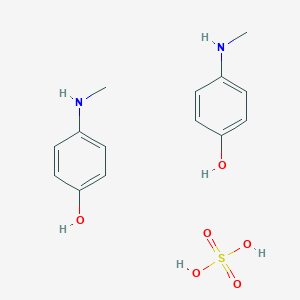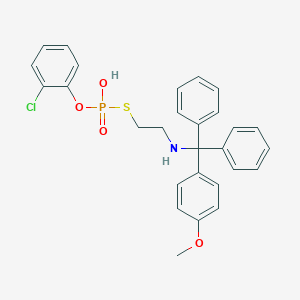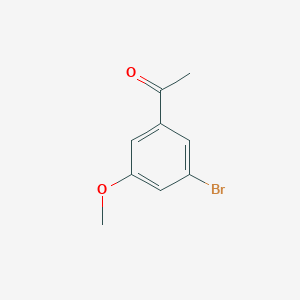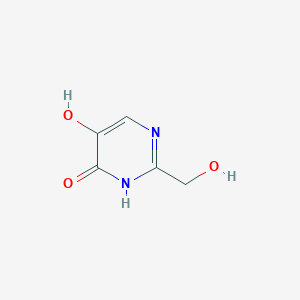
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one (HPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. HPM is a pyrimidine derivative that has a hydroxyl group attached to the carbon atom at position 5 and a hydroxymethyl group attached to the carbon atom at position 2. This structure makes HPM a versatile molecule that can be used for various purposes, including as a building block for the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to inhibit the activity of tyrosine kinase, an enzyme involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of tyrosine kinase activity, and the induction of apoptosis in cancer cells. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, the limitations of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one include its limited solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a chemotherapeutic agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one and to identify its molecular targets.
Méthodes De Synthèse
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxymethylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 5-bromo-2-hydroxymethylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. These methods have been reported to yield 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one in good yields and high purity.
Applications De Recherche Scientifique
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
120491-07-8 |
|---|---|
Nom du produit |
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one |
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
5-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O3/c8-2-4-6-1-3(9)5(10)7-4/h1,8-9H,2H2,(H,6,7,10) |
Clé InChI |
DMIHNTNTPOLSER-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)CO)O |
SMILES canonique |
C1=C(C(=O)NC(=N1)CO)O |
Synonymes |
4(1H)-Pyrimidinone, 5-hydroxy-2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



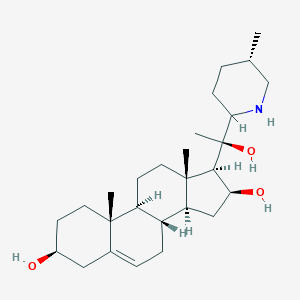
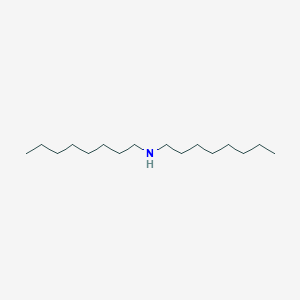

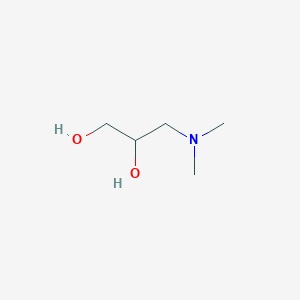
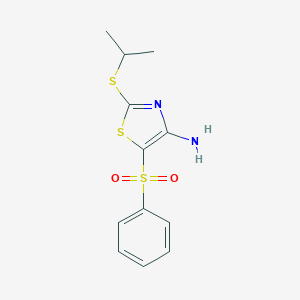
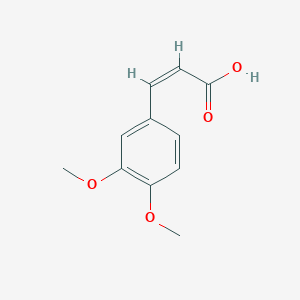
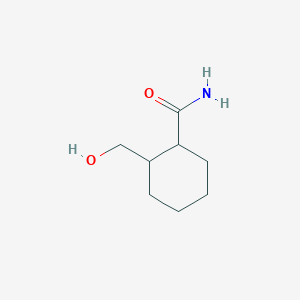
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
